2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the condensation of benzaldehyde with amines to form tetrahydroisoquinolines. The pyridazinyl group can be introduced through subsequent functional group transformations and cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine can be utilized to study various biological processes. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable for a range of applications.
Mechanism of Action
The mechanism by which 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(6-Methylpyridazin-3-yl)acetonitrile
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
4-(5-Methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one
Uniqueness: 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine stands out due to its complex structure and potential applications in various fields. Its unique combination of functional groups and structural features distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-5-6-14(17-16-10)18-8-7-12-11(9-18)3-2-4-13(12)15/h2-6H,7-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZIZJOJZLHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3=C(C2)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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